Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
Nombre del producto:dimethyl trans-1,2-cyclopropanedicarboxylate
Número CAS:826-35-7
MF:C7H10O4
Megavatios:158.151902675629
MDL:MFCD00062806
CID:723324
PubChem ID:6429599

dimethyl trans-1,2-cyclopropanedicarboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • MDL: MFCD00062806
    • Renchi: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • Clave inchi: JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • Sonrisas: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Atributos calculados

  • Calidad precisa: 158.05800
  • Masa isotópica única: 158.057909
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 4
  • Complejidad: 167
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 52.6

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 1.12
  • Punto de ebullición: 101 °C (18 mmHg)
  • Punto de inflamación: 99°C
  • índice de refracción: 1.4425-1.4445
  • PSA: 52.60000
  • Logp: -0.03150
  • Disolución: Insoluble in water

dimethyl trans-1,2-cyclopropanedicarboxylate Información de Seguridad

  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: 36/37/39-26
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22

dimethyl trans-1,2-cyclopropanedicarboxylate Datos Aduaneros

  • Código HS:2917209090
  • Datos Aduaneros:

    China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

dimethyl trans-1,2-cyclopropanedicarboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB959-20g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
20g
7054.0CNY 2021-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
500mg
¥144.00 2024-07-28
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10g
¥ 858.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-100G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
100g
¥ 4,752.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-5G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
5g
¥ 528.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-50G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
50g
¥ 2,640.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
1g
¥190.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099127-100g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 98%
100g
¥3404.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46935-1g
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
826-35-7 95%
1g
¥123.0 2024-07-18

dimethyl trans-1,2-cyclopropanedicarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

Métodos de producción 2

Condiciones de reacción
Referencia
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene
Referencia
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
Referencia
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Referencia
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride
Referencia
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Referencia
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Métodos de producción 13

Condiciones de reacción
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referencia
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referencia
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Referencia
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
Referencia
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride
Referencia
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
Referencia
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 20

Condiciones de reacción
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Referencia
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sodium hydride
Referencia
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Ammonium acetate
Referencia
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referencia
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Métodos de producción 24

Condiciones de reacción
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Referencia
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Referencia
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Métodos de producción 26

Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
Referencia
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Literatura relevante

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Amadis Chemical Company Limited
(CAS:826-35-7)dimethyl trans-1,2-cyclopropanedicarboxylate
A864373
Pureza:99%
Cantidad:100g
Precio ($):316.0